Sodium 2-aminopyrimidine-4,6-bis(olate)
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Overview
Description
Sodium 2-aminopyrimidine-4,6-bis(olate) is a chemical compound with the empirical formula C₄H₃N₃Na₂O₂ and a molecular weight of 171.07 g/mol . . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-aminopyrimidine-4,6-bis(olate) typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for Sodium 2-aminopyrimidine-4,6-bis(olate) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-aminopyrimidine-4,6-bis(olate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Sodium 2-aminopyrimidine-4,6-bis(olate) has several applications in scientific research, including:
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Sodium 2-aminopyrimidine-4,6-bis(olate) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 4-Amino-2,6-dimethoxypyrimidine
- 4-Amino-2,6-dichloropyrimidine
Comparison: Sodium 2-aminopyrimidine-4,6-bis(olate) is unique due to its specific functional groups and sodium salt form, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C4H3N3Na2O2 |
---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
disodium;2-aminopyrimidine-4,6-diolate |
InChI |
InChI=1S/C4H5N3O2.2Na/c5-4-6-2(8)1-3(9)7-4;;/h1H,(H4,5,6,7,8,9);;/q;2*+1/p-2 |
InChI Key |
QHRRIAAAWSMBSS-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(N=C(N=C1[O-])N)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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